The synthesis of Zabofloxacin involves several key steps that utilize specific starting materials to yield high-purity products. One notable method described in patent literature involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid with 8-methoxyimino-2,6-diaza-spiro[3,4]octane-2-carboxylic acid t-butyl ester succinate (TBDCS) to produce Zabofloxacin D-aspartate. This process includes neutralization reactions using inorganic bases such as sodium hydroxide or potassium carbonate to facilitate the conversion .
Zabofloxacin hydrochloride has the following molecular formula: . Its IUPAC name is 1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. The molecular weight is approximately 401.398 g/mol .
The compound's structure can be represented in various formats:
CON=C1CN(CC11CNC1)C1=C(F)C=C2C(=O)C(=CN(C3CC3)C2=N1)C(O)=O
ZNPOCLHDJCAZAH-UHFFFAOYSA-N
This complex structure contributes to its pharmacological properties and interaction with bacterial enzymes .
Zabofloxacin undergoes several chemical reactions during its synthesis and therapeutic action. The primary reaction involves the formation of the final compound through nucleophilic substitution at the chlorine position of the precursor compound using TBDCS. This substitution reaction is crucial as it determines the efficacy and stability of the resulting antibiotic .
Furthermore, once administered, Zabofloxacin interacts with bacterial DNA gyrase and topoisomerase IV through competitive inhibition, leading to disruption in DNA replication processes. This mechanism is essential for its antibacterial activity against both Gram-positive and Gram-negative bacteria .
Zabofloxacin functions by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are vital for DNA replication and transcription in bacteria. By binding to these targets, Zabofloxacin prevents the supercoiling of DNA, which is necessary for replication, ultimately leading to bacterial cell death.
The dual-targeting mechanism enhances its effectiveness against a broad range of bacterial pathogens, including those resistant to other fluoroquinolones. Studies indicate that Zabofloxacin exhibits a concentration-dependent antimicrobial effect, making it particularly effective at higher doses .
Zabofloxacin hydrochloride exhibits several notable physical and chemical properties:
These properties influence its bioavailability and pharmacokinetics, which are critical for determining dosing regimens in clinical applications .
Zabofloxacin has been investigated for various clinical applications primarily related to respiratory infections. Its broad-spectrum activity makes it a candidate for treating conditions such as:
Additionally, ongoing research aims to explore its potential use against other bacterial infections that exhibit resistance to conventional antibiotics . The safety profile of Zabofloxacin appears favorable compared to other fluoroquinolones, with fewer reported side effects related to peripheral neuropathy and hypersensitivity reactions .
The quinolone class originated with nalidixic acid in 1962, a narrow-spectrum agent targeting Gram-negative enteric bacilli [9]. The introduction of a fluorine atom at the C6 position in the 1970s yielded the first fluoroquinolones (e.g., norfloxacin, ciprofloxacin), enhancing Gram-negative coverage and tissue penetration [9] [3]. Subsequent generations addressed spectrum limitations:
Table 1: Evolution of Fluoroquinolone Generations
Generation | Key Agents | Structural Advancements | Spectrum Expansion |
---|---|---|---|
1st | Nalidixic acid | Naphthyridone core | Gram-negative bacilli |
2nd | Ciprofloxacin | C6-fluorination | Pseudomonas, Enterobacteriaceae |
3rd | Levofloxacin | Chiral C7 substituents | S. pneumoniae, atypicals |
4th | Zabofloxacin | 8-Methoxy + bicyclic amine | MRSA, drug-resistant S. pneumoniae |
Zabofloxacin hydrochloride (chemically designated as 1-cyclopropyl-6-fluoro-8-methoxy-7-[(3aS,7aR)-hexahydro-1H-pyrrolizin-3a-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride) incorporates two critical innovations:
In vitro studies demonstrate zabofloxacin’s superior activity over predecessors:
Table 2: In Vitro Activity of Zabofloxacin vs. Comparator Quinolones
Pathogen | Zabofloxacin MIC₉₀ (µg/mL) | Levofloxacin MIC₉₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) |
---|---|---|---|
S. pneumoniae (PRSP) | 0.03 | 1.0 | 2.0 |
H. influenzae | 0.015 | 0.03 | 0.015 |
M. pneumoniae | 0.06 | 0.5 | 1.0 |
C. pneumoniae | 0.125 | 0.5 | 0.5 |
The imperative for zabofloxacin emerged from three critical challenges in respiratory infection management:
Table 3: Zabofloxacin Hydrochloride vs. Key Fourth-Generation Quinolones
Property | Zabofloxacin | Moxifloxacin | Sitafloxacin |
---|---|---|---|
C7 Substituent | Bicyclic pyrrolizinyl | Azabicyclo | Amino-pyrrolidinyl |
C8 Group | Methoxy | Methoxy | Chloro |
Anti-MRSA Activity | +++ (MIC₉₀: 0.5 µg/mL) | + (MIC₉₀: 4 µg/mL) | ++ (MIC₉₀: 1 µg/mL) |
Anaerobic Coverage | + | +++ | ++ |
Bioavailability (%) | 98 | 90 | 88 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7